molecular formula C15H13F3N6O2 B2500492 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1421475-42-4

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide

Numéro de catalogue B2500492
Numéro CAS: 1421475-42-4
Poids moléculaire: 366.304
Clé InChI: UEBGUVRCBDENPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives have been extensively studied due to their diverse pharmacological properties, including antiallergy, antidepressant, and receptor antagonist activities . The specific compound appears to be a novel entity with potential biological activity, possibly related to the compounds studied in the provided papers.

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves the condensation of 2-aminoquinoline with various reagents. For example, in the synthesis of antiallergy agents, 2-aminoquinoline-3-carboxamides were condensed with dialkyl oxalates, followed by further chemical transformations . Similarly, for the synthesis of 5-HT3 receptor antagonists, quinoxalin-2-carboxylic acid was coupled with various amines in the presence of coupling agents such as EDC·HCl and HOBt . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be employed, involving the coupling of quinoxaline-2-carboxylic acid with an appropriate amine derivative containing the 1,2,4-triazole moiety.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial for their biological activity. The presence of a carboxamide group is a common feature in these compounds, which is essential for their interaction with biological targets . The substitution pattern on the quinoxaline core and the nature of the substituents can significantly influence the compound's pharmacological profile. For instance, the presence of a carboxylic acid moiety at the 2 position was found to afford optimal potency in antiallergy agents . In the context of the compound , the presence of a 1,2,4-triazole ring and a trifluoromethyl group may confer unique biological properties, potentially affecting its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, which are often utilized to modify their pharmacological properties. For example, esterification reactions are used to improve oral absorption, as seen with antiallergy agents where esters provided better oral activity . The 1,2,4-triazole ring in the compound of interest is known for its versatility in chemical reactions, which could be exploited to generate a diverse array of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile. These properties are influenced by the molecular structure and substituents present on the quinoxaline core. For instance, methoxy and ethoxy groups at specific positions on the quinoxaline ring were associated with good oral activity due to favorable absorption characteristics . The trifluoromethyl group in the compound of interest is likely to increase its lipophilicity, which could affect its ability to cross biological membranes and reach its target sites within the body.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

  • Selective AMPA Receptor Antagonists : Analogues of quinoxaline derivatives have been synthesized and evaluated for their potential as selective AMPA receptor antagonists. These compounds, including those with modifications at the quinoxaline ring, exhibit micromolar binding affinity and selectivity towards AMPA receptors, indicating their utility in neurological research and potential therapeutic applications (Catarzi et al., 2004).

  • 5-HT3 Receptor Antagonists : Quinoxalin-2-carboxamides have been designed, synthesized, and pharmacologically evaluated as serotonin type-3 (5-HT3) receptor antagonists. These findings suggest their applicability in addressing conditions related to the 5-HT3 receptor, such as gastrointestinal disorders or as antiemetic agents in chemotherapy (Mahesh et al., 2011).

  • Peripheral Benzodiazepine Receptors Visualization : Novel quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET), suggesting applications in neuroimaging and the study of neuroinflammation (Matarrese et al., 2001).

  • Anticancer Activity : New quinoxaline derivatives have been synthesized and shown to inhibit EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase), demonstrating significant anti-proliferative effects against various cancer cell lines. This highlights their potential as promising anticancer agents with EGFR inhibitory activity (Ahmed et al., 2020).

  • Antimicrobial Agents : Some novel pyrazolo[3,4-d]pyrimidine derivatives, which share a core structural resemblance with the compound , have been synthesized and exhibited antimicrobial activity. This indicates the potential of such compounds in developing new antimicrobial agents (Holla et al., 2006).

Propriétés

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O2/c1-23-13(15(16,17)18)22-24(14(23)26)7-6-19-12(25)11-8-20-9-4-2-3-5-10(9)21-11/h2-5,8H,6-7H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBGUVRCBDENPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.